molecular formula C11H21ClO2 B1296785 Chloromethyl decanoate CAS No. 67317-62-8

Chloromethyl decanoate

Cat. No.: B1296785
CAS No.: 67317-62-8
M. Wt: 220.73 g/mol
InChI Key: UXAJBSZQOZOHEI-UHFFFAOYSA-N
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Description

Scientific Research Applications

Chloromethyl decanoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form liposomes that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

    Industry: Utilized in the production of specialty chemicals and polymers.

Biochemical Analysis

Biochemical Properties

Chloromethyl decanoate plays a significant role in biochemical reactions by inhibiting the proliferation of cells through the inhibition of cap-dependent endonuclease . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the proliferation of cancer cells and prevent the maturation of organs . The nature of these interactions involves the binding of this compound to specific sites on the target biomolecules, leading to the inhibition of their activity.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the proliferation of cancer cells, which suggests its potential use in cancer therapy . Additionally, it can impact cell signaling pathways by interacting with key proteins involved in these pathways, leading to altered gene expression and metabolic changes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes, inhibiting their activity and preventing the progression of certain biochemical reactions . This inhibition can lead to changes in gene expression, as the affected enzymes may play a role in regulating transcription factors and other gene regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound has been shown to have long-term effects on cellular function, with its inhibitory effects on cell proliferation persisting over extended periods . In vitro and in vivo studies have demonstrated that the compound remains stable under certain conditions, allowing for prolonged observation of its effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit cell proliferation . At higher doses, toxic or adverse effects may be observed, including potential damage to organs and tissues. Threshold effects have been noted, where a certain dosage level is required to achieve the desired inhibitory effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can affect the levels of certain metabolites by inhibiting enzymes involved in their synthesis or degradation . This can lead to changes in the overall metabolic profile of cells and tissues, influencing their function and health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of this compound are crucial for its activity, as they determine the concentration of the compound at its target sites.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The activity and function of this compound can be affected by its localization, as it may interact with different biomolecules depending on its subcellular environment . Understanding the localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl decanoate can be synthesized through the esterification of decanoic acid with chloromethyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Chloromethyl decanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield decanoic acid and chloromethyl alcohol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Conducted using hydrochloric acid or sodium hydroxide under reflux conditions.

    Oxidation: Performed using oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution Reactions: Yield substituted esters or ethers.

    Hydrolysis: Produces decanoic acid and chloromethyl alcohol.

    Oxidation: Results in carboxylic acids or aldehydes.

Comparison with Similar Compounds

    Chloromethyl acetate: Used in organic synthesis and as a reagent in the preparation of other chemicals.

    Chloromethyl benzoate: Employed in the synthesis of pharmaceuticals and as an intermediate in chemical reactions.

Uniqueness: Chloromethyl decanoate is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This makes it particularly useful in the formation of liposomes and other applications where hydrophobic interactions are important.

Properties

IUPAC Name

chloromethyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-8-9-11(13)14-10-12/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAJBSZQOZOHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341362
Record name Chloromethyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67317-62-8
Record name Chloromethyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Decanoic acid (0.2 gm, 1.2 mmol) was treated with 4 eq NaHCO3, 0.1 eq Bu4NHSO4 and, 1.2 eq ClCH2OSO2Cl in 1:1 CH2Cl2:H2O. The reaction was stirred vigorously at 0° C. for 30 min then room temperature (“RT”) for 3 hrs. Aqueous workup yielded chloromethyldecanoate (yield 100%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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